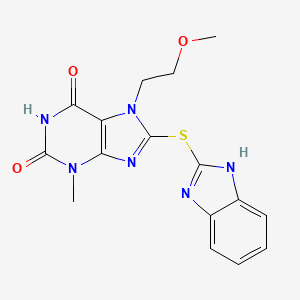
2-(1H-Imidazol-2-yl)-1-Phenylethanon-Oxime
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime is a compound that features an imidazole ring, a phenyl group, and an oxime functional group Imidazoles are a class of heterocyclic compounds that are widely used in various fields due to their versatile chemical properties
Wissenschaftliche Forschungsanwendungen
2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and catalysts.
Wirkmechanismus
Target of Action
The primary target of the compound 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime is the V600E-BRAF kinase . This protein target is involved in various types of human cancers .
Mode of Action
The 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime interacts with its target, the V600E-BRAF kinase, through a process that involves virtual docking screening . The compound shows favorable interactions with the V600E-BRAF target, indicating a potential inhibitory effect .
Biochemical Pathways
The action of 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime on the V600E-BRAF kinase affects the MAPK pathway . This pathway is often amplified in cancers and contributes to oncogenesis .
Pharmacokinetics
The compound has shown promising pharmacological properties based on lipinski’s and veber’s drug-likeness rules for oral bioavailability .
Result of Action
The molecular and cellular effects of 2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime’s action involve the inhibition of the V600E-BRAF kinase . This inhibition could potentially disrupt the MAPK pathway, thereby affecting the growth and proliferation of cancer cells .
Biochemische Analyse
Biochemical Properties
It is known that imidazole derivatives can interact with various enzymes and proteins
Cellular Effects
It is speculated that like other imidazole derivatives, it may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is possible that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
One common method involves the cyclization of amido-nitriles in the presence of a nickel catalyst, which facilitates the formation of the imidazole ring . The reaction conditions are generally mild, allowing for the inclusion of various functional groups.
Industrial Production Methods
Industrial production of this compound may involve multi-step synthesis processes that ensure high yield and purity. The use of continuous flow reactors and green chemistry principles can enhance the efficiency and sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime can undergo various chemical reactions, including:
Oxidation: The oxime group can be oxidized to form nitrile oxides.
Reduction: The oxime group can be reduced to form amines.
Substitution: The imidazole ring can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens and alkylating agents are used under various conditions to achieve substitution reactions.
Major Products
Oxidation: Nitrile oxides.
Reduction: Amines.
Substitution: Various substituted imidazole derivatives.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-(1H-imidazol-2-yl) pyridine: Known for its potential as a V600E-BRAF kinase inhibitor.
1H- and 2H-indazoles: These compounds share structural similarities and are used in various therapeutic applications.
Uniqueness
2-(1H-imidazol-2-yl)-1-phenyl-ethanone oxime stands out due to the presence of the oxime group, which imparts unique reactivity and potential for diverse applications. Its combination of an imidazole ring and a phenyl group further enhances its versatility in chemical synthesis and biological research.
Eigenschaften
CAS-Nummer |
851288-59-0 |
|---|---|
Molekularformel |
C11H11N3O |
Molekulargewicht |
201.22 g/mol |
IUPAC-Name |
N-[2-(1H-imidazol-2-yl)-1-phenylethylidene]hydroxylamine |
InChI |
InChI=1S/C11H11N3O/c15-14-10(8-11-12-6-7-13-11)9-4-2-1-3-5-9/h1-7,15H,8H2,(H,12,13) |
InChI-Schlüssel |
WDKJZPYRHWUAOT-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C(=NO)CC2=NC=CN2 |
Kanonische SMILES |
C1=CC=C(C=C1)C(=NO)CC2=NC=CN2 |
Löslichkeit |
not available |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-benzyl-5-cyclohexyl-3-(4-(dimethylamino)phenyl)tetrahydropyrrolo[3,4-c]pyrazole-4,6(2H,5H)-dione](/img/structure/B2574936.png)
![N-(4-chlorophenyl)-2-[4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl]acetamide](/img/new.no-structure.jpg)
![4-{5-[2-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B2574939.png)

![4-[4-(Propan-2-yloxy)benzoyl]-1-[2-(trifluoromethyl)pyridin-4-yl]piperazin-2-one](/img/structure/B2574942.png)


![8-(2-fluorophenyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2574946.png)
![3,8-bis[(4-chlorophenyl)methyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2574947.png)





